molecular formula C7H5FN2O B2786379 4-Fluorobenzo[d]oxazol-2-amine CAS No. 1806424-25-8

4-Fluorobenzo[d]oxazol-2-amine

Cat. No. B2786379
CAS RN: 1806424-25-8
M. Wt: 152.128
InChI Key: ZIBMOOAPLHTWBT-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C7H5FN2O . It is related to the benzoxazole class of compounds, which are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectrometry .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluorobenzo[d]oxazol-2-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity and adverse effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-Fluorobenzo[d]oxazol-2-amine. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of neurological disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other molecules in the brain. Additionally, the use of this compound in the synthesis of other biologically active molecules and drugs is also an area of potential future research.

Synthesis Methods

The synthesis of 4-Fluorobenzo[d]oxazol-2-amine can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-fluorophenyl isocyanate with 2-amino-phenol in the presence of a suitable catalyst. This reaction leads to the formation of this compound as a white crystalline solid with high purity.

Scientific Research Applications

4-Fluorobenzo[d]oxazol-2-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been explored for its ability to act as a ligand for various receptors, including GABA-A receptors, which are involved in the regulation of anxiety and sleep. Moreover, this compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMOOAPLHTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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